Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate
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Overview
Description
Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate is a chemical compound with the molecular formula C17H14O3. It is known for its unique structure, which includes a phenoxymethyl group attached to a phenyl ring, further connected to a prop-2-ynoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(phenoxymethyl)benzaldehyde and methyl propiolate.
Reaction Conditions: The reaction is usually carried out under basic conditions, using a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).
Procedure: The 4-(phenoxymethyl)benzaldehyde is reacted with methyl propiolate in the presence of the base, leading to the formation of the desired product through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives
Scientific Research Applications
Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-methoxyphenyl)prop-2-ynoate
- Methyl 3-(4-chlorophenyl)prop-2-ynoate
Uniqueness
Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate stands out due to its unique phenoxymethyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
634202-66-7 |
---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate |
InChI |
InChI=1S/C17H14O3/c1-19-17(18)12-11-14-7-9-15(10-8-14)13-20-16-5-3-2-4-6-16/h2-10H,13H2,1H3 |
InChI Key |
BQTJUPZJMMPBTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)COC2=CC=CC=C2 |
Origin of Product |
United States |
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